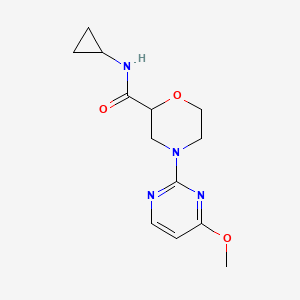![molecular formula C19H20FN3O2 B15114760 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine](/img/structure/B15114760.png)
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often require the use of Lewis acids or other catalysts to facilitate the formation of the pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Mecanismo De Acción
The mechanism of action of 3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: The parent compound with a six-membered ring containing two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Pyrimidine: A similar heterocyclic compound with nitrogen atoms at the 1 and 3 positions.
Pyrazine: Another similar compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness
3-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)methoxy]-6-(3-fluorophenyl)pyridazine is unique due to its specific substitution pattern and the presence of both a cyclopropanecarbonyl group and a fluorophenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C19H20FN3O2 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
cyclopropyl-[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C19H20FN3O2/c20-16-3-1-2-15(10-16)17-6-7-18(22-21-17)25-12-13-8-9-23(11-13)19(24)14-4-5-14/h1-3,6-7,10,13-14H,4-5,8-9,11-12H2 |
Clave InChI |
ABKNJDJOVFMSJY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15114677.png)
![3-{[1-(5-Bromopyridine-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-tert-butylpyridazine](/img/structure/B15114684.png)
![3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile](/img/structure/B15114691.png)

![N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B15114701.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114728.png)
![4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114729.png)
![(2-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B15114737.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114751.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15114759.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15114767.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-5-methylpyrimidine](/img/structure/B15114781.png)
![1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B15114794.png)
